4-(BENZENESULFONYL)-3-(4-ETHOXYBENZOYL)-6-METHYLQUINOLINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(BENZENESULFONYL)-3-(4-ETHOXYBENZOYL)-6-METHYLQUINOLINE is a chemical compound that has garnered attention in scientific research due to its potential biological activity and diverse applications. This compound features a quinoline core, which is a nitrogen-containing heterocycle, and is substituted with ethoxyphenyl and phenylsulfonyl groups, making it a complex and intriguing molecule for various studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(BENZENESULFONYL)-3-(4-ETHOXYBENZOYL)-6-METHYLQUINOLINE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(BENZENESULFONYL)-3-(4-ETHOXYBENZOYL)-6-METHYLQUINOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the quinoline core or the phenylsulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could lead to the formation of quinoline derivatives with reduced functional groups.
Scientific Research Applications
4-(BENZENESULFONYL)-3-(4-ETHOXYBENZOYL)-6-METHYLQUINOLINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(BENZENESULFONYL)-3-(4-ETHOXYBENZOYL)-6-METHYLQUINOLINE involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the phenylsulfonyl group may interact with enzymes or receptors, modulating their activity and contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
(4-Ethoxyphenyl)(6-methoxy-4-(phenylsulfonyl)quinolin-3-yl)methanone: Similar structure but with a methoxy group instead of a methyl group.
(4-Methyl-1-(phenylsulfonyl)-1H-indol-3-yl)ethanone: Contains an indole core instead of a quinoline core.
Uniqueness
4-(BENZENESULFONYL)-3-(4-ETHOXYBENZOYL)-6-METHYLQUINOLINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the ethoxyphenyl and phenylsulfonyl groups with the quinoline core makes it a versatile compound for various applications.
Properties
IUPAC Name |
[4-(benzenesulfonyl)-6-methylquinolin-3-yl]-(4-ethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4S/c1-3-30-19-12-10-18(11-13-19)24(27)22-16-26-23-14-9-17(2)15-21(23)25(22)31(28,29)20-7-5-4-6-8-20/h4-16H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJIHHBBLSSRTFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.